molecular formula C7H9NO B043533 3-Cyclobutyl-3-oxopropanenitrile CAS No. 118431-89-3

3-Cyclobutyl-3-oxopropanenitrile

Cat. No. B043533
CAS RN: 118431-89-3
M. Wt: 123.15 g/mol
InChI Key: BAJYSJUMDLMTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Cyclobutyl-3-oxopropanenitrile often involves innovative methodologies, such as the use of tin(IV) chloride-mediated reactions or cycloaddition processes. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates have been converted to 2,4,5-trisubstituted oxazoles in the presence of nitriles and tin(IV) chloride, showcasing a method that might be relevant for synthesizing related structures (Selvi & Srinivasan, 2014).

Molecular Structure Analysis

The structural analysis of compounds similar to 3-Cyclobutyl-3-oxopropanenitrile is crucial for understanding their reactivity and potential applications. X-ray crystallography has been employed to confirm the structures of synthesized compounds, providing insights into their molecular frameworks (Garve et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving cyclopropanes and nitriles, relevant to the synthesis and functionalization of 3-Cyclobutyl-3-oxopropanenitrile, have been extensively studied. Formal [3 + 2] cycloadditions of cyclopropane 1,1-diesters with nitriles offer an efficient route to pyrrolines, indicating the versatility of cyclopropane derivatives in synthetic chemistry (Cui, Ren, & Wang, 2014).

Scientific Research Applications

Oxidative Cyclizations and Synthesis of Heterocycles

3-Oxopropanenitriles, including structures similar to 3-Cyclobutyl-3-oxopropanenitrile, have been utilized in oxidative cyclizations to synthesize heterocyclic compounds. For instance, manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been employed to produce 4,5-dihydrofuran-3-carbonitriles containing heterocycles in good yields. This approach has been demonstrated to be effective in synthesizing diverse heterocyclic frameworks with potential utility in medicinal chemistry and material science (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Electrophilic Cyanoacetylation

Another significant application is the synthesis of 3-oxopropanenitriles via electrophilic cyanoacetylation of heterocycles. This method provides a straightforward and efficient route to synthesize a variety of heterocyclic 3-oxopropanenitriles, demonstrating the versatility of this compound class in constructing complex molecular architectures (Andicsová-Eckstein, Kozma, & Végh, 2016).

Radical Cyclization

Studies have also explored the radical cyclization of 3-oxopropanenitriles and alkenes with cerium(IV) ammonium nitrate in ether solvents, highlighting the potential of these reactions in generating diverse cyclic compounds. Such reactions underscore the utility of 3-oxopropanenitriles in synthetic organic chemistry, particularly in the construction of cyclic structures through radical processes (Yılmaz, 2011).

Synthesis of Heterocyclic Compounds

The reactivity of 3-oxopropanenitriles has been extensively investigated for the synthesis of different heterocyclic compounds. These studies have shown that 3-oxopropanenitriles can serve as precursors for various heterocyclic frameworks, highlighting their importance in synthetic chemistry and potential applications in developing novel compounds with diverse biological activities (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).

Safety and Hazards

3-Cyclobutyl-3-oxopropanenitrile is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3-cyclobutyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJYSJUMDLMTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551370
Record name 3-Cyclobutyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-3-oxopropanenitrile

CAS RN

118431-89-3
Record name 3-Cyclobutyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of sodium hydride (12 g of a 60% dispersion in mineral oil, 0.30 mol, which was washed with petroleum ether twice in dry THF) was heated to 75° C. To this was added a mixture of ethyl cyclobutanecarboxylate (25.64 g, 0.20 mol) and dry acetonitrile (12.32 g, 0.30 mol), dropwise, and the resulting colorless suspension was heated at 70° C. for 24 h. After cooling to rt the reaction mixture was concentrated under reduced pressure and the residue poured into water (100 mL) and extracted with ethyl acetate (100 mL). The aqueous layer was separated, acidified to pH 2 with aqueous 2 M HCl and extracted with diethyl ether (2×200 mL). The combined diethyl ether layers were dried over magnesium sulfate then concentrated under reduced pressure to afford 3-cyclobutyl-3-oxopropanenitrile as yellow oil which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.64 g
Type
reactant
Reaction Step Two
Quantity
12.32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared in analogy to example 101 step A from cyclobutanecarboxylic acid ethyl ester and acetonitrile. Light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 800 mL of THF at −78° C. was added n-BuLi (312.0 mL, 780.0 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (40.7 mL, 780.0 mmol in 100 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky white slurry was allowed to stir for 1 hr before a solution of ethyl cyclobutanecarboxylate (53.9 mL, 390.1 mmol in 150 mL of THF) was added down the side of the flask over a 20 min period. After one hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for two hr. The reaction was quenched cold by the dropwise addition of 2 N HCl (˜390 mL), pH=7 and then diluted with EtOAc (1 L). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×600 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to yield 3-cyclobutyl-3-oxo-propionitrile (quantitative yield) as a yellow oil that was used without further purification. Rf 0.32 (40% EtOAc/hexanes). m/z (APCI+) 138 (M−1).
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
53.9 mL
Type
reactant
Reaction Step Two
Name
acetonitrile CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
312 mL
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 390 mL of THF at −78° C. was added n-BuLi (312 mL, 780 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (40.7 mL, 780.0 mmol in 200 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky-white slurry was allowed to stir for 1 hr before a solution of ethyl cyclobutane carboxalate (50.0 g, 390.1 mmol in 100 mL of THF) was added down the inside of the flask over a 15 min period. After 1 hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for 2 hr. The reaction was quenched cold by the dropwise addition of 2 N HCl (pH=7) and then diluted with EtOAc. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give the title compound (quantitative yield) as a colorless oil that was used without further purification. LRMS m/z (APCl) 121 (M−1).
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
acetonitrile CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
312 mL
Type
reactant
Reaction Step Four
Name
Quantity
390 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.